1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Description
1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a boronate ester-functionalized pyrrole derivative. The compound features a methylsulfonyl (-SO₂CH₃) group at the 1-position and a pinacol-protected boronate ester at the 3-position of the pyrrole ring. This structural motif makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Its methylsulfonyl group enhances solubility in polar solvents and may modulate electronic properties, influencing reactivity in catalytic processes.
Properties
IUPAC Name |
1-methylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-10(2)11(3,4)17-12(16-10)9-6-7-13(8-9)18(5,14)15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXJSEITDJKWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682331 | |
| Record name | 1-(Methanesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-09-4 | |
| Record name | 1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Methanesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).
Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be introduced through a borylation reaction using a boronic acid or boronate ester precursor, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrrole ring can be reduced under specific conditions to form pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boron center under mild conditions, often in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry:
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in biomolecules, making it useful in enzyme inhibition studies. The methylsulfonyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, heterocyclic cores, or boronate ester positions. Key examples include:
1-(tert-Butyldimethylsilyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (8q)
- Structural Differences : Replaces the methylsulfonyl group with a bulky tert-butyldimethylsilyl (TBS) protecting group at the 1-position .
- Synthesis : Synthesized via C-H borylation in 62% yield, higher than many analogs, likely due to the TBS group’s steric protection .
- Applications : Used in transfer borylation reactions, where steric bulk may hinder undesired side reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrrole (5a)
- Structural Differences : Substitutes the methylsulfonyl group with a benzyl moiety linked to the boronate ester via a methylene bridge .
- Synthesis : Lower yield (24%) due to challenges in benzyl group introduction and purification .
- Applications : Explored in aryl-alkyl coupling reactions; the aromatic benzyl group may enhance π-stacking in supramolecular chemistry.
1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structural Differences : Pyrrole core replaced with pyrazole (two adjacent nitrogen atoms) and boronate ester at the 4-position .
- Properties : Higher molecular weight (272.13 g/mol) and altered electronic properties due to pyrazole’s aromaticity and nitrogen positioning.
- Applications: Potential in medicinal chemistry due to pyrazole’s prevalence in bioactive molecules.
1-[2-(Methylsulfonyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structural Differences : Introduces a methylsulfonyl ethyl linker between the pyrazole and boronate ester .
- Properties : Increased hydrophilicity and conformational flexibility compared to direct substitution.
- Applications : Likely used in targeted drug delivery systems due to its modular design.
Comparative Data Table
Key Research Findings
- Synthetic Challenges : Benzyl-substituted analogs (e.g., 5a) suffer from lower yields due to purification difficulties, whereas silyl-protected derivatives (e.g., 8q) benefit from improved stability .
- Biological Relevance : Pyrazole-based boronate esters (e.g., ) are prioritized in drug discovery due to their metabolic stability and hydrogen-bonding capabilities .
Biological Activity
1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBNOS
- Molecular Weight : 286.156 g/mol
- CAS Number : 1282530-99-7
- SMILES Notation : CC1(C)OB(OC1(C)C)c2cnn(CS(=O)(=O)C)c2
Pharmacological Activities
The biological activity of this compound has been explored in various studies. The following table summarizes key findings related to its pharmacological properties:
Antimicrobial Activity
A study focused on the antimicrobial properties of pyrrole derivatives highlighted that compounds similar to this compound showed significant activity against Staphylococcus aureus and other pathogens. The mechanism involves disruption of bacterial cell wall synthesis and function .
Antiviral Properties
Research indicates that derivatives of pyrrole can inhibit viral replication through interference with viral RNA synthesis. For instance, compounds with similar structures demonstrated moderate activity against HIV-1 by affecting the reverse transcriptase enzyme .
Antitumor Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The apoptotic effect is mediated through the activation of caspases and modulation of Bcl-2 family proteins . Further investigations are required to elucidate the specific pathways involved.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been linked to its ability to inhibit the NF-kB signaling pathway. This inhibition results in decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing 1-(methylsulfonyl)-3-(pinacol boronate)-substituted pyrroles?
- Methodology : The compound can be synthesized via sequential functionalization of the pyrrole core. A common approach involves:
Sulfonylation : Introducing the methylsulfonyl group using methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Boronation : Installing the pinacol boronate ester via Miyaura borylation. This typically employs bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., PdCl₂(dppf)) in THF at reflux .
- Example : describes analogous procedures for sulfonylation and coupling reactions, achieving yields of 49–71% for similar pyrrole derivatives.
Q. How can this compound be characterized using spectroscopic and chromatographic methods?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry. For instance, methylsulfonyl groups typically appear as singlets near δ 3.0–3.5 ppm, while boronate protons are absent due to quadrupolar broadening .
- Mass Spectrometry : ESI-MS or HRMS can verify molecular weight (expected [M+1]⁺ ~335–340 g/mol). reports ESIMS m/z values for related compounds (e.g., 494.1 for a sulfonylated pyrrole derivative) .
- HPLC/GC : Purity assessment (≥97%) via reverse-phase HPLC with UV detection at 254 nm, using acetonitrile/water gradients .
Advanced Research Questions
Q. What experimental design considerations optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?
- Key Parameters :
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol/water (3:1:1) at 80–100°C. highlights successful couplings using analogous boronate esters under similar conditions .
- Base Selection : K₂CO₃ or Cs₂CO₃ enhances transmetallation efficiency. Avoid strongly basic conditions (e.g., NaOH) to prevent boronate ester hydrolysis .
- Substrate Compatibility : Electron-deficient aryl halides (e.g., 4-bromonitrobenzene) improve reaction rates. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:4) .
Q. How does the methylsulfonyl group influence the compound’s stability and reactivity in nucleophilic substitutions?
- Reactivity Insights :
- Leaving Group Potential : The methylsulfonyl group activates the pyrrole ring for nucleophilic aromatic substitution (SNAr). For example, displacement with amines (e.g., piperidine) in DMF at 120°C yields N-substituted derivatives .
- Stability Trade-offs : While the sulfonyl group enhances electrophilicity, it may reduce thermal stability. Storage under inert atmosphere at –20°C is recommended to prevent decomposition .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Case Analysis :
- Yield Variability : reports yields ranging from 49% to 71% for analogous pyrrole derivatives. Discrepancies may arise from:
Purification Methods : Column chromatography (ethyl acetate/hexane gradients) vs. recrystallization (2-propanol) impacts recovery .
Reaction Scale : Smaller scales (<5 mmol) often suffer from higher losses during workup.
- Mitigation Strategies : Optimize stoichiometry (1.2 equiv boronate reagent) and use degassed solvents to suppress side reactions .
Methodological Recommendations
- Synthetic Reproducibility : Pre-dry solvents (THF, DCM) over molecular sieves to minimize moisture interference .
- Analytical Validation : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis .
- Biological Screening : Prioritize assays for anti-inflammatory or antimicrobial activity, as pyrrole derivatives show promise in modulating cytokine pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
